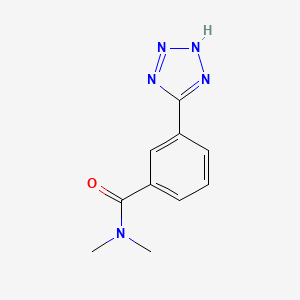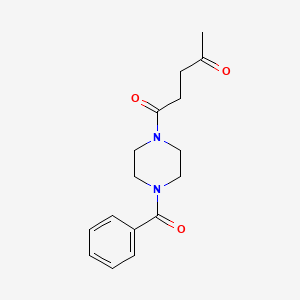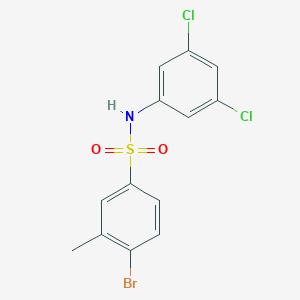
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and proteins, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to exhibit anticonvulsant and sedative properties, making it a potential candidate for the treatment of epilepsy and other neurological disorders.
Advantages and Limitations for Lab Experiments
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it interacts with. This could lead to the development of more targeted drugs and therapies. Additionally, further studies could be conducted to investigate its potential applications in the treatment of other diseases and disorders, such as cancer and Alzheimer's disease. Finally, more research could be conducted to optimize the synthesis method of this compound and improve its solubility in water, making it easier to work with in laboratory settings.
Synthesis Methods
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone can be synthesized using a multi-step process. The first step involves the reaction of 3-ethyl-5-methyl-1,2-oxazol-4-ylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-ethyl-5-methyl-1-(2-phenyl-2-oxoethyl)-1,2-oxazolidin-4-one. The second step involves the reaction of this intermediate with azepane in the presence of a base such as sodium hydride. This reaction results in the formation of Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone.
Scientific Research Applications
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has been studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a potential candidate for further research in the fields of pharmacology and medicinal chemistry. This compound has been studied for its potential use as a drug candidate for the treatment of various diseases and disorders.
properties
IUPAC Name |
azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-11-12(10(2)17-14-11)13(16)15-8-6-4-5-7-9-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSFSIYBYDQINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)


![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)

![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)

![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)


![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)

![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)